Cas no 1955558-22-1 (2-Bromo-4-(chloromethyl)pyridine hydrochloride)

2-Bromo-4-(chloromethyl)pyridine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4-(chloromethyl)pyridine hydrochloride
- AX8260341
- 2-Bromo-4-(chloromethyl)pyridinehydrochloride
- 1955558-22-1
- G67982
- EN300-222076
-
- MDL: MFCD27922873
- インチ: 1S/C6H5BrClN.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4H2;1H
- InChIKey: XRCDBTIJXHFEDT-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(CCl)C=CN=1.Cl
計算された属性
- せいみつぶんしりょう: 240.90607g/mol
- どういたいしつりょう: 240.90607g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 89.1
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9
2-Bromo-4-(chloromethyl)pyridine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-222076-1.0g |
2-bromo-4-(chloromethyl)pyridine hydrochloride |
1955558-22-1 | 1g |
$185.0 | 2023-05-31 | ||
Enamine | EN300-222076-0.1g |
2-bromo-4-(chloromethyl)pyridine hydrochloride |
1955558-22-1 | 0.1g |
$46.0 | 2023-09-16 | ||
Chemenu | CM277297-1g |
2-Bromo-4-(chloromethyl)pyridine hydrochloride |
1955558-22-1 | 95% | 1g |
$405 | 2021-08-18 | |
Alichem | A029192059-1g |
2-Bromo-4-(chloromethyl)pyridine hydrochloride |
1955558-22-1 | 95% | 1g |
$400.00 | 2023-09-02 | |
Enamine | EN300-222076-1g |
2-bromo-4-(chloromethyl)pyridine hydrochloride |
1955558-22-1 | 1g |
$185.0 | 2023-09-16 | ||
Enamine | EN300-222076-5.0g |
2-bromo-4-(chloromethyl)pyridine hydrochloride |
1955558-22-1 | 5g |
$535.0 | 2023-05-31 | ||
Enamine | EN300-222076-10.0g |
2-bromo-4-(chloromethyl)pyridine hydrochloride |
1955558-22-1 | 10g |
$793.0 | 2023-05-31 | ||
Enamine | EN300-222076-10g |
2-bromo-4-(chloromethyl)pyridine hydrochloride |
1955558-22-1 | 10g |
$793.0 | 2023-09-16 | ||
Enamine | EN300-222076-2.5g |
2-bromo-4-(chloromethyl)pyridine hydrochloride |
1955558-22-1 | 2.5g |
$362.0 | 2023-09-16 | ||
Enamine | EN300-222076-0.25g |
2-bromo-4-(chloromethyl)pyridine hydrochloride |
1955558-22-1 | 0.25g |
$65.0 | 2023-09-16 |
2-Bromo-4-(chloromethyl)pyridine hydrochloride 関連文献
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
2-Bromo-4-(chloromethyl)pyridine hydrochlorideに関する追加情報
Introduction to 2-Bromo-4-(chloromethyl)pyridine hydrochloride (CAS No. 1955558-22-1)
2-Bromo-4-(chloromethyl)pyridine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1955558-22-1, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the pyridine class, which is renowned for its broad utility in medicinal chemistry due to its heterocyclic structure. The presence of both bromo and chloromethyl substituents on the pyridine ring enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The hydrochloride form of this compound ensures enhanced stability and solubility, which are critical factors for its application in both laboratory settings and industrial-scale synthesis. The compound's unique structural features position it as a versatile building block for the development of novel pharmaceutical agents targeting diverse therapeutic areas.
In recent years, there has been growing interest in 2-Bromo-4-(chloromethyl)pyridine hydrochloride due to its potential applications in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its utility in generating compounds that interact with specific biological targets, such as kinases and transcription factors. These interactions are pivotal in developing treatments for chronic diseases like cancer and inflammatory disorders.
One of the most compelling aspects of this compound is its role in fragment-based drug discovery. Researchers have leveraged its structural motifs to design libraries of compounds that can be screened for biological activity. The bromo and chloromethyl groups provide multiple sites for functionalization, allowing chemists to fine-tune properties such as binding affinity and selectivity. This flexibility has led to the identification of several promising candidates that are currently undergoing further investigation.
The pyridine core of 2-Bromo-4-(chloromethyl)pyridine hydrochloride is particularly noteworthy, as it is a common scaffold in many bioactive molecules. Its aromaticity and ability to form hydrogen bonds make it an ideal candidate for designing molecules that can modulate biological pathways. Recent advancements in computational chemistry have further enhanced the efficiency of using this compound as a starting point for drug development. Molecular docking studies have revealed that derivatives of this compound can effectively bind to pockets on target proteins, suggesting their potential as lead compounds.
Moreover, the hydrochloride salt form offers practical advantages in synthetic chemistry. It improves handling due to its crystalline nature and ensures consistent purity levels, which are essential for high-throughput screening assays. These attributes make it a preferred choice for pharmaceutical companies and academic institutions engaged in drug discovery programs.
Recent publications highlight the compound's role in developing kinase inhibitors, which are critical for treating cancers and autoimmune diseases. For example, researchers have synthesized analogs of 2-Bromo-4-(chloromethyl)pyridine hydrochloride that exhibit potent inhibition against specific kinases involved in tumor growth. The chloromethyl group serves as a reactive handle for further derivatization, allowing the creation of compounds with optimized pharmacokinetic profiles.
Another area where this compound has shown promise is in the development of antiviral agents. The pyridine ring's ability to interact with viral proteases and polymerases has been exploited to design inhibitors that disrupt viral replication cycles. Preliminary studies indicate that certain derivatives of 2-Bromo-4-(chloromethyl)pyridine hydrochloride can effectively inhibit the activity of these enzymes, offering a new strategy for combating viral infections.
The synthetic methodologies associated with 2-Bromo-4-(chloromethyl)pyridine hydrochloride have also seen significant advancements. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient introduction of diverse functional groups onto the pyridine core. These methods not only enhance yield but also reduce unwanted byproducts, making the process more sustainable and scalable.
In conclusion, 2-Bromo-4-(chloromethyl)pyridine hydrochloride (CAS No. 1955558-22-1) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing novel therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, the significance of this compound is expected to grow further, solidifying its place as a cornerstone in medicinal chemistry.
1955558-22-1 (2-Bromo-4-(chloromethyl)pyridine hydrochloride) 関連製品
- 2137996-90-6(2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide)
- 2171251-96-8(2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
- 1609407-55-7((1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochloride)
- 2649071-83-8(5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1805704-25-9(1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one)
- 887206-72-6(7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid)
- 1336976-29-4(3-(3-bromo-5-fluorophenyl)methylpiperidine)
- 1699535-30-2(1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol)
- 1993189-05-1(1-(5-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride)
- 1805350-82-6(6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine)




